N-(2-chlorophenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide
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Description
N-(2-chlorophenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide is a useful research compound. Its molecular formula is C19H21ClN2O4S and its molecular weight is 408.9. The purity is usually 95%.
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Scientific Research Applications
Tritium Labeling and Characterization
N-(2-chlorophenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide has been utilized in the synthesis and characterization of tritium-labeled compounds. Hong et al. (2015) explored the tritium labeling of a related compound, a C-C chemokine receptor 1 (CCR1) antagonist, using an organoiridium catalyst. This process involved studying the labeling pattern using various mass spectrometry techniques and NMR, revealing multiple labeled species and retaining the stereochemical configuration (Yang Hong et al., 2015).
Synthesis of Pro-apoptotic Indapamide Derivatives
In cancer research, derivatives of similar compounds have been synthesized for their potential anticancer properties. Yılmaz et al. (2015) synthesized indapamide derivatives, including a compound with notable proapoptotic activity against melanoma cell lines. This research highlights the potential of benzamide derivatives in developing new anticancer agents (Ö. Yılmaz et al., 2015).
Solvent-Induced Isomerization Studies
Research by Schöllkopf et al. (1970) on similar compounds demonstrated isomerization reactions in various solvents like tetrahydrofuran, chloroform, and benzene. These studies provide insights into the behavior of benzamide derivatives in different solvent environments, crucial for understanding their chemical properties and potential applications (U. Schöllkopf et al., 1970).
Synthesis and Evaluation for Antitubercular Activity
Dighe et al. (2012) synthesized a series of benzamide derivatives to evaluate their antitubercular activity. These compounds were tested against Mycobacterium tuberculosis, indicating the potential use of benzamide derivatives in developing new treatments for tuberculosis (P. Dighe et al., 2012).
Corrosion Inhibition Studies
A study by Anwar Sathiq M and Jamal Abdul Nasser A (2021) explored the use of a benzamide derivative as a corrosion inhibitor for mild steel in sulphuric acid medium. Their findings suggest that benzamide compounds could be effective in protecting metals from corrosion, which has implications for industrial applications (Anwar Sathiq M & Jamal Abdul Nasser A, 2021).
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-22(13-15-5-4-12-26-15)27(24,25)16-10-8-14(9-11-16)19(23)21-18-7-3-2-6-17(18)20/h2-3,6-11,15H,4-5,12-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHLRFMDJFPSQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.